4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl-
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Overview
Description
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a dipropylamino propionyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Dipropylamino Propionyl Moiety: This step involves the reaction of the piperidine derivative with dipropylamine and propionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxaldehyde: A simpler derivative with similar structural features.
1-(3-(Dipropylamino)propionyl)-4-phenylpiperidine: A closely related compound with slight variations in the functional groups.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(3-(dipropylamino)propionyl)-4-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in research and industry.
Properties
CAS No. |
96064-42-5 |
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Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[3-(dipropylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C21H32N2O2/c1-3-13-22(14-4-2)15-10-20(25)23-16-11-21(18-24,12-17-23)19-8-6-5-7-9-19/h5-9,18H,3-4,10-17H2,1-2H3 |
InChI Key |
QAJQHXZERVNBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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